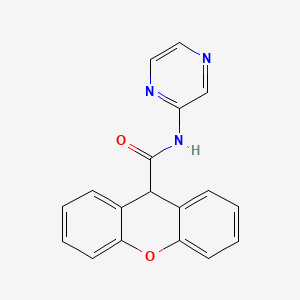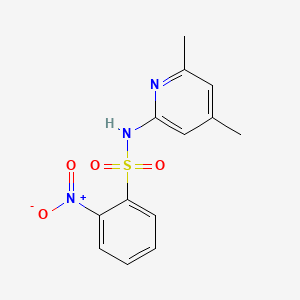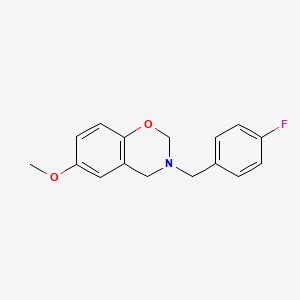
3-(4-fluorobenzyl)-6-methoxy-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an amine and a phenol derivative.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the benzoxazine intermediate.
Methylation: The final step involves the methylation of the hydroxyl group on the benzoxazine ring to form the methyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, sulfonates, or nitrates can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(4-Fluorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: In materials science, benzoxazine derivatives are used in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorobenzyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether
- 3-(4-Methylbenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether
- 3-(4-Bromobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether
Uniqueness
Compared to similar compounds, 3-(4-Fluorobenzyl)-3,4-dihydro-2H-1,3-benzoxazin-6-yl methyl ether stands out due to the presence of the fluorine atom. Fluorine’s unique properties, such as high electronegativity and small atomic size, can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-methoxy-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C16H16FNO2/c1-19-15-6-7-16-13(8-15)10-18(11-20-16)9-12-2-4-14(17)5-3-12/h2-8H,9-11H2,1H3 |
InChI Key |
BJNLHUWSRDXNEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCN(C2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10970761.png)
![3-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N,N-dimethylaniline](/img/structure/B10970763.png)
![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10970777.png)
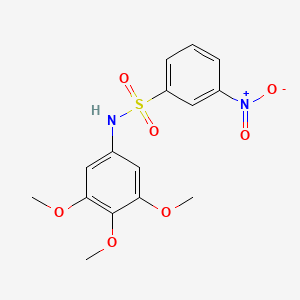
![2-{[4-methyl-5-(5-methylthiophen-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B10970779.png)
![1-ethyl-4-{[3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10970785.png)
![(2E)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10970792.png)
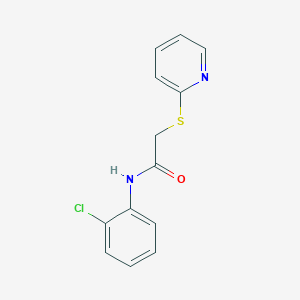
![3-{[4-(3-Methoxyphenyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10970801.png)
![1-[1-(2,4-Dimethylphenyl)ethyl]-3-(3-methylphenyl)urea](/img/structure/B10970806.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10970813.png)
